molecular formula C9H6N2O3 B1456358 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid CAS No. 1354555-25-1

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

Cat. No.: B1456358
CAS No.: 1354555-25-1
M. Wt: 190.16 g/mol
InChI Key: LHEFMWJEBKLQGN-UHFFFAOYSA-N
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Description

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a high-value nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. The 1,6-naphthyridine core is a privileged scaffold known to exhibit a wide spectrum of biological activities, making it a versatile template for developing novel therapeutic agents . This compound is particularly valuable as a key synthetic intermediate for the preparation of more complex, functionalized molecules. Its structure is amenable to various chemical modifications, enabling structure-activity relationship (SAR) studies. Researchers utilize such naphthyridine carboxylic acids in cross-coupling reactions, amide bond formations, and as precursors for synthesizing fused ring systems . The naphthyridine scaffold is found in compounds with demonstrated potential in numerous therapeutic areas, including as antitumor agents and antimicrobials . Applications: This chemical is intended for use in research and development laboratories. Its primary applications include use as a synthetic intermediate in organic synthesis, a building block in medicinal chemistry for drug discovery projects, and a precursor for the development of potential pharmacologically active molecules. Notice: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1354555-25-1

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-oxo-6H-1,6-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14)

InChI Key

LHEFMWJEBKLQGN-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

From 2-Methyl Nicotinic Ester Derivatives

One prominent method starts with 2-methylnicotinic ester as the precursor. The synthetic sequence involves:

  • Amidation of the ester to form the corresponding amide.
  • Reaction with N,N-dimethylformamide dimethyl acetal to introduce formyl or vinyl functionalities.
  • Acid-catalyzed aza-Michael addition of ammonia to vinyl pyridine intermediates, leading to bicyclic intermediates.
  • Subsequent oxidation or cyclization to form the lactam ring (5-oxo group).
  • Partial hydrogenation or reduction to obtain the dihydro form.

This approach was demonstrated in the synthesis of related 1,6-naphthyridine-5(6H)-one derivatives, with overall yields around 24–35% depending on the specific substituents and steps involved.

Oxidation of 2-Oxo-4-Methylquinoline to 2-Oxo-Quinoline-4-Carboxylic Acid

A related synthetic pathway involves:

  • Oxidation of 2-oxo-4-methylquinoline to 2-oxo quinoline-4-carboxylic acid , which serves as a precursor for naphthyridine derivatives.
  • Conversion of this intermediate to naphthyridine derivatives by cyclization using reagents such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) at elevated temperatures (~135°C) over extended periods (~16 hours).
  • Further chlorination or substitution reactions using reagents like POCl3 and N,N-dimethylaniline to introduce functional groups or facilitate cyclization.

This method was used to prepare benzo[c]naphthyridine derivatives and related compounds, which share structural similarities with this compound.

Catalytic and Oxidative Cyclization Methods

Recent advances include:

  • Use of catalysts such as iodine , NaNO2 , KI , KIO3 , MnO2 , or KMnO4 in oxidative cyclization of pyridine derivatives with glycerol or other substrates to form naphthyridine rings.
  • Homogeneous catalysis with iridium complexes bearing bipyridonate ligands to achieve perdehydrogenation, enabling synthesis of aromatic and partially reduced naphthyridines.
  • Biocatalytic methods using monooxygenase enzymes expressed in Escherichia coli for regioselective oxidation to N-oxides, which can be further transformed chemically.

These methods provide greener, more selective routes with moderate to good yields (45–50% in some cases) and improved reproducibility.

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Reaction Time & Temp Yield (%) Notes
Amidation & aza-Michael addition route 2-Methylnicotinic ester NH3, N,N-dimethylformamide dimethyl acetal Several steps, RT to reflux 24–35 Produces 5,6-dihydro-1,6-naphthyridin-5-one derivatives, moderate overall yield
Oxidation of 2-oxo-4-methylquinoline 2-Oxo-4-methylquinoline Oxidants (various), Dowtherm A for cyclization 16 h reflux at 135°C Not specified Precursor for benzo[c]naphthyridine derivatives; uses Dowtherm A for ring closure
Chlorination and cyclization Benzo[c]naphthyridine-1,4-dione POCl3, N,N-dimethylaniline 4 h reflux Not specified Introduces chlorine substituents, facilitates further functionalization
Catalytic oxidative cyclization Pyridine derivatives Iodine, NaNO2, KI, KIO3, MnO2, KMnO4 Varied, often mild conditions 45–50 Green, reusable catalysts; improved reproducibility; biocatalysis also explored

Detailed Research Findings

  • Dowtherm A-mediated cyclization is effective in converting hydroxyquinoline carboxamide intermediates into naphthyridine-1,4-dione frameworks, which are structurally related to this compound. The reaction proceeds via refluxing at 135°C for about 16 hours, yielding solid products confirmed by IR, NMR, and mass spectrometry.

  • Amidation followed by aza-Michael addition provides a strategic route to partially saturated naphthyridine lactams. The acid-catalyzed addition of ammonia to vinyl pyridine intermediates forms bicyclic structures that can be further elaborated to the target compound or its analogues.

  • Catalytic oxidative methods employing iodine or nitro-substituted phenyl sulfonates as oxidants have been shown to efficiently produce naphthyridine cores with good yields and selectivity. These methods are advantageous for scale-up and sustainable synthesis.

  • Biocatalytic oxidation using monooxygenase enzymes offers a regioselective and environmentally friendly alternative to chemical oxidation, enabling the synthesis of N-oxide intermediates that can be converted to the target lactam compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine, including 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Cancer Research

The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Preliminary studies indicate that it may modulate enzyme activity linked to tumor growth and metastasis. Further exploration into its mechanism of action could lead to novel therapeutic strategies in oncology .

Neurological Disorders

Naphthyridine derivatives have been explored for their effects on neurological disorders such as Alzheimer's disease and depression. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

  • Laboratory-scale synthesis : Utilizing simple pyridine precursors and following established synthetic routes can yield this compound effectively.
  • Industrial production : Larger scale production may involve biocatalytic processes or optimized chemical reactions to enhance yield and reduce waste .

Case Study 1: Antimicrobial Properties

A study published in MDPI highlighted the antimicrobial efficacy of naphthyridine derivatives against a range of pathogens. The research demonstrated that modifications in the naphthyridine structure could enhance antibacterial activity, suggesting that this compound could be a valuable scaffold for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that naphthyridine derivatives can induce apoptosis in malignant cells. The specific mechanisms by which this compound operates are still under investigation but show promise for future drug development .

Mechanism of Action

The mechanism of action of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may involve the inhibition of DNA topoisomerase, an enzyme crucial for DNA replication . The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Naphthyridine Core

The pharmacological and physicochemical properties of naphthyridine derivatives are highly dependent on substituent patterns. Key analogs include:

Compound Name Molecular Formula Key Substituents Synthesis Method Notable Properties
4-Phenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester C₁₈H₁₆N₂O₃ Ethyl ester, phenyl, methyl Esterification of precursors Enhanced lipophilicity due to ester
5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid C₁₂H₇N₃O₃ Cyano, bipyridine Cyclization and functional group exchange Electron-withdrawing cyano group alters reactivity
8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylic acid C₁₀H₈N₂O₄ Hydroxy, methyl Hydrolysis of nitrile derivatives (80% yield) Increased hydrogen-bonding capacity
6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid C₁₀H₈N₂O₃ Methyl Vilsmeier reagent-mediated cyclization Susceptible to decarboxylation at 250°C

Functional Group Impact on Reactivity and Stability

  • Carboxylic Acid vs. Ester Derivatives : The ethyl ester analog (C₁₈H₁₆N₂O₃) exhibits higher stability under acidic conditions compared to the free carboxylic acid, which undergoes decarboxylation at elevated temperatures (e.g., 250°C for 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid) .
  • Hydroxy and Cyano Substituents: The hydroxy group in 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylic acid enhances solubility in polar solvents, while the cyano group in 5-cyano derivatives increases electrophilicity, facilitating nucleophilic substitutions .

Data Tables Highlighting Key Differences

Table 1: Thermal Stability and Decarboxylation Trends

Compound Decarboxylation Temperature (°C) Yield of Decarboxylated Product Reference
6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid 250 77%
8-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid 370 72%

Table 2: Spectral Characteristics (IR and NMR)

Compound IR Stretching (cm⁻¹) Key NMR Signals (δ, ppm) Reference
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid 1735 (C=O, carboxylic acid) 8.53 (N-H), 6.42–7.89 (aromatic)
Ethyl ester analog (C₁₈H₁₆N₂O₃) 1723 (C=O, ester) 1.30 (CH₃), 4.25 (CH₂)

Biological Activity

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid (CAS No. 1432334-25-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

The molecular formula of this compound is C11H10N2O3C_{11}H_{10}N_{2}O_{3} with a molecular weight of 218.21 g/mol. The compound features a naphthyridine structure that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. For instance:

  • Case Study 1 : A study by Hong et al. demonstrated that derivatives of naphthyridine exhibited significant antibacterial activity against various strains, including Staphylococcus and Pseudomonas aeruginosa. The introduction of specific substituents enhanced their efficacy compared to standard antibiotics like ciprofloxacin .
  • Case Study 2 : Another research indicated that compounds similar to 5-Oxo-5,6-dihydro-1,6-naphthyridine derivatives showed potent activity against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB), outperforming traditional treatments like isoniazid .

The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death and has been observed in several derivatives related to the naphthyridine scaffold.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential antitumor effects :

  • Research Findings : Some studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was observed in various cancer cell lines where treated cells exhibited increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Target Organism/Cell Line Efficacy Reference
AntibacterialStaphylococcus aureusEffective against resistant strains
AntibacterialPseudomonas aeruginosaComparable to ciprofloxacin
AntitubercularMycobacterium tuberculosisMore potent than isoniazid
AntitumorVarious cancer cell linesInduces apoptosis via ROS

Q & A

Q. How to address discrepancies in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer : Discrepancies often arise from tautomerism or aggregation. Variable-temperature NMR (e.g., 25–60°C) or dilution studies can distinguish tautomeric equilibria. For example, keto-enol tautomerism in DMSO-d6_6 resolves splitting at elevated temperatures .

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